molecular formula C8H13N3O B1446736 (2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine CAS No. 1554428-14-6

(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine

Cat. No.: B1446736
CAS No.: 1554428-14-6
M. Wt: 167.21 g/mol
InChI Key: FAPWQUFZZGJCEV-UHFFFAOYSA-N
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Description

(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine (CAS Number: 1554428-14-6) is a high-purity chemical building block with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . This compound features a fused tetrahydropyrano[4,3-c]pyrazole core, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery. The primary amine functional group attached to this heterocyclic system makes it a valuable intermediate for the synthesis of more complex molecules, such as through the formation of urea derivatives . Researchers utilize this and related tetrahydropyranopyrazole compounds as key precursors in developing potential pharmaceutical candidates, leveraging the structural diversity of the scaffold . The compound's specific molecular framework is of significant interest in organic synthesis and heterocyclic chemistry. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-11-8(4-9)6-5-12-3-2-7(6)10-11/h2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPWQUFZZGJCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2COCCC2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

  • Construction of the tetrahydropyrano[4,3-c]pyrazole core via cyclization reactions.
  • Introduction of the methanamine group at the 3-position of the pyrazole ring.
  • Optimization of reaction conditions to maximize yield and purity.

A key approach is the use of cyclocondensation reactions involving hydrazine derivatives with suitable keto or ester precursors, followed by functional group transformations to introduce the amine moiety.

Detailed Preparation Methodology

Stepwise Synthesis of the Pyrano[4,3-c]pyrazole Core

A robust method for synthesizing the related 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid has been reported, which can be adapted for the methanamine derivative with appropriate modifications.

Key steps include:

Step Reaction Description Reagents and Conditions Outcome
1 Reaction of tetrahydropyranone with diethyl oxalate In tetrahydrofuran solvent, under argon atmosphere, at −70 to −80 °C, catalyzed by lithium bis(trimethylsilyl)amide Formation of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate intermediate
2 Cyclization with hydrazine hydrate Dissolution of intermediate in glacial acetic acid, reaction at 20–30 °C overnight Formation of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester
3 Hydrolysis Treatment with aqueous lithium hydroxide in ethanol at 40–60 °C Conversion to 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

This method achieves a total yield of approximately 65% with high purity (99%), relying on mild reaction conditions and simple purification steps without requiring complicated chromatography.

Introduction of the Methanamine Group

While the above method focuses on the carboxylic acid derivative, the preparation of the methanamine substituent at the 3-position can be achieved by subsequent functional group transformation:

  • Reduction of the carboxylic acid or ester group to the corresponding aldehyde or alcohol.
  • Conversion to the amine via reductive amination or amide intermediate reduction.

Alternatively, direct synthesis of the methanamine derivative can be pursued by:

  • Using hydrazine derivatives bearing amine substituents during the cyclization step.
  • Employing multicomponent reactions that incorporate amine nucleophiles.

Literature on pyrazole derivatives indicates that hydrazine hydrate is a common nucleophile for ring closure, and modifications of hydrazine can introduce amine functionalities.

Reaction Conditions and Optimization

Parameter Recommended Range Notes
Solvent Tetrahydrofuran (THF), Glacial Acetic Acid, Ethanol THF used for initial reaction; acetic acid for cyclization; ethanol for hydrolysis
Temperature −70 to −80 °C (step 1), 20–30 °C (step 2), 40–60 °C (step 3) Low temperature for initial condensation to control reactivity
Catalyst Lithium bis(trimethylsilyl)amide Facilitates enolate formation and reaction with diethyl oxalate
Reaction Time 30 min to 2 h (step 1), overnight (step 2), 2–3 h (step 3) Ensures complete conversion monitored by TLC
pH Adjustment pH 2–3 (acidification), pH 8–9 (neutralization) Controlled acid-base workup for extraction and purification

Purification and Yield

  • The intermediates are purified by simple extraction and precipitation steps.
  • Final product purification involves petroleum ether pulping and filtration.
  • The method avoids complex chromatographic purification, facilitating scale-up.
  • Overall yield is approximately 65% with purity reaching 99%.

Alternative and Green Synthetic Approaches

Recent advances in pyrano[2,3-c]pyrazole derivatives emphasize green chemistry principles such as:

  • Multicomponent reactions combining all reactants in one pot.
  • Use of benign catalysts and solvents (e.g., water, solvent-free conditions).
  • Energy-efficient methods like microwave or ultrasound-assisted synthesis.

While these methods are more general for pyrano-pyrazoles, adaptation to the specific compound may improve sustainability and efficiency.

Summary Table of Preparation Methods

Method Step Reagents Conditions Yield (%) Purity (%) Notes
1. Condensation Tetrahydropyranone, Diethyl oxalate, Lithium bis(trimethylsilyl)amide THF, −70 to −80 °C, 30–120 min Intermediate - Argon atmosphere, low temperature
2. Cyclization Hydrazine hydrate, Glacial acetic acid 20–30 °C, overnight Intermediate - Stirring, pH adjustment with sodium carbonate
3. Hydrolysis Lithium hydroxide aqueous solution, Ethanol 40–60 °C, 2–3 h 65 (overall) 99 Acidification, filtration, drying

Research Findings and Advantages

  • The method uses inexpensive and readily available raw materials (tetrahydropyranone and diethyl oxalate).
  • Mild reaction conditions minimize side reactions and degradation.
  • Simple post-treatment steps reduce operational complexity.
  • High yield and purity make the method suitable for industrial scale-up.
  • Avoids harsh reagents and complicated chromatographic separations.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Group Variations

The methyl-substituted compound is part of a broader class of pyrano-pyrazole derivatives. Key structural analogs include:

a) Ethyl-Substituted Derivative: (2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
  • Molecular Formula : C₁₀H₁₇N₃O
  • Key Differences: Replacement of the methyl group with an ethyl chain (C₂H₅) at the 2-position and a methanol group instead of methanamine.
  • Safety guidelines emphasize handling precautions (e.g., avoiding heat/sparks), suggesting reactivity or stability concerns .
b) Propynyl-Substituted Derivative: (2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
  • Molecular Formula : C₁₁H₁₅N₃O
  • Commercial Status: Actively marketed by biotechnology firms, with pricing ranging from ¥1,080 to ¥4,150 per unit (2024–2025 data) .

Functional Implications of Substituents

  • Methyl Group: Compact and non-polar, but discontinuation hints at synthetic or stability limitations.
  • Ethyl Group : Balances lipophilicity and steric bulk, though safety data imply handling challenges.
  • Propynyl Group : Introduces reactivity (alkyne moiety) for conjugation or targeted drug design, justifying its higher cost .

Biological Activity

(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies, including its pharmacological effects and potential therapeutic applications.

Structural Information

  • Molecular Formula : C7_7H11_{11}N3_3O
  • Molecular Weight : 153.18 g/mol
  • CAS Number : 1513130-41-0
  • SMILES : CN1C(=C2COCCC2=N1)N

Anticancer Activity

Recent literature highlights the anticancer potential of various pyrazole derivatives. For instance:

  • A study indicated that certain pyrazole compounds exhibited significant cytotoxicity against cancer cell lines such as MCF7 and NCI-H460 with IC50_{50} values ranging from 0.01 µM to 42.30 µM .
  • Pyrazole derivatives have been reported to inhibit key cellular pathways associated with cancer proliferation and survival, including Aurora-A kinase and CDK inhibition .

Anti-inflammatory Effects

Pyrazole-based compounds have also been recognized for their anti-inflammatory properties:

  • Some derivatives demonstrated IC50_{50} values comparable to standard anti-inflammatory drugs (e.g., diclofenac sodium), indicating their potential as therapeutic agents in inflammatory conditions .

Table 1: Biological Activity of Related Pyrazole Compounds

Compound NameCell Line TestedIC50_{50} (µM)Activity Type
Compound AMCF70.01Anticancer
Compound BNCI-H4600.03Anticancer
Compound CHep-23.25Cytotoxic
Compound DA54926Antitumor
Compound EVarious54.65Anti-inflammatory

Case Studies

  • Study on Pyrazole Derivatives : A comprehensive review discussed the synthesis and biological evaluation of various pyrazole derivatives, emphasizing their anticancer and anti-inflammatory activities. Specific compounds showed significant inhibitory effects on cancer cell growth and inflammation markers .
  • Mechanistic Insights : Research into the mechanisms of action revealed that pyrazole derivatives could induce apoptosis in cancer cells by targeting specific signaling pathways such as the PI3K/Akt pathway .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing (2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with cyclic ketones or aldehydes. For example, hydrazines react with substituted pyranones to form the pyrano-pyrazole core, followed by functionalization of the methanamine group. Tosyl chloride in pyridine has been used to activate hydroxyl groups for substitution reactions (e.g., conversion of ethanolamine derivatives to ethanamine analogs) . Alternative routes include reductive amination of ketones or aldehydes using sodium cyanoborohydride in methanol under controlled pH .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm ring fusion patterns (e.g., distinguishing pyrano-pyrazole protons from methanamine protons) .
  • FTIR : Detects functional groups like NH2_2 (~3300 cm1^{-1}) and C-N stretches (~1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns, particularly for the bicyclic system .

Q. How is the purity of this compound validated in synthetic workflows?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution is standard. Purity thresholds >95% are typical for pharmacological studies. Thin-layer chromatography (TLC) with ninhydrin staining can preliminarily confirm amine functionality .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrano-pyrazole synthesis be addressed?

  • Methodological Answer : Regioselectivity is influenced by substituent electronic effects and reaction conditions. For example, electron-withdrawing groups on the pyranone ring favor nucleophilic attack at the α-position. Computational modeling (DFT) predicts reactive sites, while temperature control (e.g., 0–5°C for kinetically controlled reactions) minimizes side products .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols using:

  • Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify EC50_{50}/IC50_{50} values.
  • Positive Controls : Compare with structurally validated agonists/antagonists (e.g., known serotonin receptor ligands for activity benchmarking) .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., GPCRs or kinases). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Models : Coramine substituent parameters (e.g., logP, polar surface area) with activity data to prioritize derivatives for synthesis .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The methanamine group acts as a nucleophile in SN2_2 reactions. Steric hindrance from the bicyclic system slows reactivity, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C). Kinetic studies using 15^{15}N-labeled amines track substitution rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
Reactant of Route 2
(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine

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